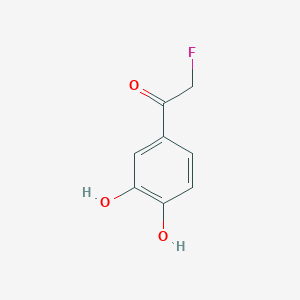
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone is an organic compound characterized by the presence of a fluorine atom attached to an ethanone group, which is further connected to a 3,4-dihydroxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone can be achieved through several methods. One common approach involves the fluorination of 1-(3,4-dihydroxyphenyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, its antioxidant properties are attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
1-(3,4-Dihydroxyphenyl)ethanone: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
3,4-Dihydroxyphenylacetic acid: A structurally related compound with different functional groups and properties.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 |
InChI 键 |
HYBMJRSIVMTZFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CF)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


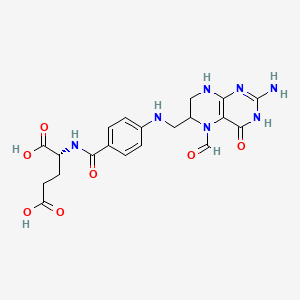

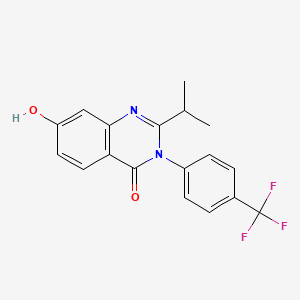
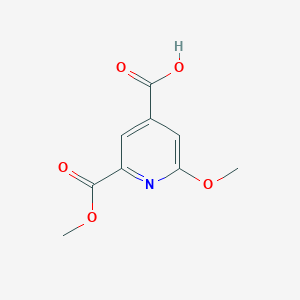
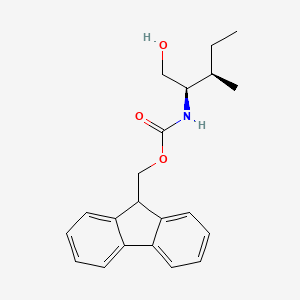


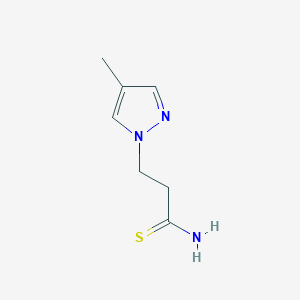
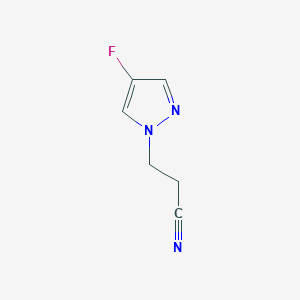
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
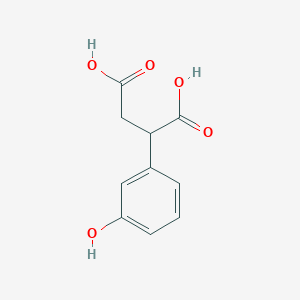

![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
